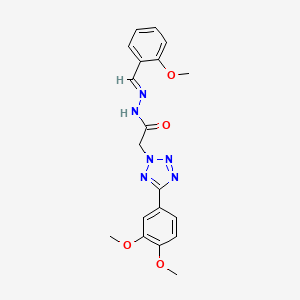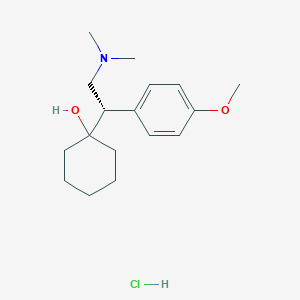
Disodium 4,4'-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2'-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. This compound is widely used in detergents, paper, and textile industries to enhance the appearance of fabrics and papers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the synthesis of stilbene derivatives, followed by the introduction of triazine rings and sulfonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to achieve a high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: Employed in biological assays to study cellular processes and interactions.
Medicine: Investigated for its potential use in medical diagnostics and imaging due to its fluorescent properties.
Industry: Widely used in the textile, paper, and detergent industries to enhance the appearance of products.
Wirkmechanismus
The mechanism of action of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, occurs due to the presence of conjugated double bonds and aromatic rings in the compound’s structure. The emitted light compensates for the yellowish tint of materials, making them appear whiter and brighter.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another optical brightener with similar applications in the textile and detergent industries.
Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate): Used in similar applications but with different spectral properties.
Uniqueness
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is unique due to its specific molecular structure, which provides distinct optical properties. Its ability to absorb UV light and emit blue light efficiently makes it highly effective as an optical brightener. Additionally, its stability and compatibility with various materials make it a preferred choice in many industrial applications.
Eigenschaften
| 3271-19-0 | |
Molekularformel |
C38H38N12Na2O8S2 |
Molekulargewicht |
900.9 g/mol |
IUPAC-Name |
disodium;5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2/b14-13+;; |
InChI-Schlüssel |
DZZFQJSTMHDDQG-QDBORUFSSA-L |
Isomerische SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Kanonische SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





